molecular formula C28H25Cl2F3N4O4S B11439604 6-(1-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-chlorobenzyl)hexanamide

6-(1-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-chlorobenzyl)hexanamide

Cat. No.: B11439604
M. Wt: 641.5 g/mol
InChI Key: CBPKGFDOZIRLFS-UHFFFAOYSA-N
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Description

6-(1-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-chlorobenzyl)hexanamide is a complex organic compound that features a unique combination of functional groups, including chloro, trifluoromethyl, amino, oxo, and dioxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-chlorobenzyl)hexanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thienopyrimidine moieties, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the oxo groups, converting them to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products

    Oxidation: Formation of N-oxides and sulfoxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new drugs.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other materials.

Mechanism of Action

The mechanism of action of 6-(1-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-chlorobenzyl)hexanamide involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and potential for bioactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H25Cl2F3N4O4S

Molecular Weight

641.5 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-6-[1-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide

InChI

InChI=1S/C28H25Cl2F3N4O4S/c29-19-7-4-3-6-17(19)15-34-23(38)8-2-1-5-12-36-26(40)25-22(11-13-42-25)37(27(36)41)16-24(39)35-21-14-18(28(31,32)33)9-10-20(21)30/h3-4,6-7,9-11,13-14H,1-2,5,8,12,15-16H2,(H,34,38)(H,35,39)

InChI Key

CBPKGFDOZIRLFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)Cl

Origin of Product

United States

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